![molecular formula C11H22N2O B13173723 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one is an organic compound with the molecular formula C11H22N2O It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azepane and 2-methylpropan-1-one.
Reaction Conditions: The azepane is first functionalized with an aminomethyl group. This can be achieved through a nucleophilic substitution reaction using formaldehyde and ammonium chloride under acidic conditions.
Final Step: The functionalized azepane is then reacted with 2-methylpropan-1-one in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of novel polymers and materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-(Azepan-1-yl)-2-methylpropan-2-amine: This compound has a similar azepane core but differs in the substitution pattern, which can affect its reactivity and applications.
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one:
1-[2-(Aminomethyl)azepan-1-yl]-2-(oxo-λ3-sulfanyl)ethanone: The presence of a sulfur atom introduces unique reactivity and potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both aminomethyl and ketone functional groups, which provide versatility in chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
1-[2-(aminomethyl)azepan-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-9(2)11(14)13-7-5-3-4-6-10(13)8-12/h9-10H,3-8,12H2,1-2H3 |
InChI-Schlüssel |
YTNFUBDSDWWDRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N1CCCCCC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


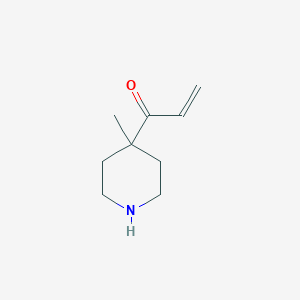
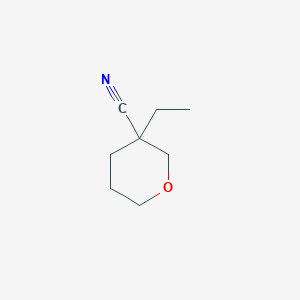
![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)
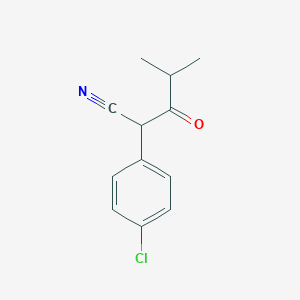
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol](/img/structure/B13173663.png)
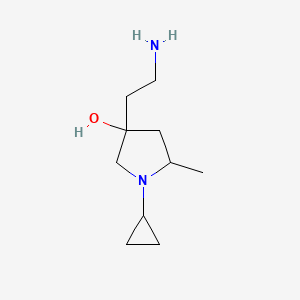

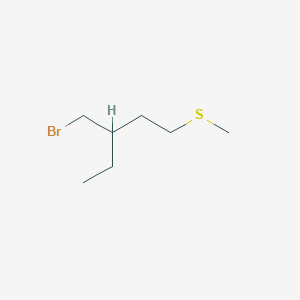
![2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13173693.png)
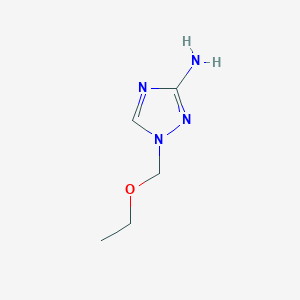

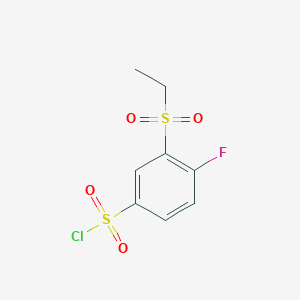
![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13173719.png)
